REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[C:6](Cl)[C:5]([F:10])=[C:4](Cl)[C:3]=1[F:12].C([O-])(=O)C.[Na+]>[Pd].O>[F:8][C:7]1[CH:2]=[C:3]([F:12])[CH:4]=[C:5]([F:10])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1F)Cl)F)Cl)F
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
410 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After flushing with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
A hydrogen pressure of 12 bar was maintained at 140° C. for about 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
The two-phase reaction solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the phases were then separated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |